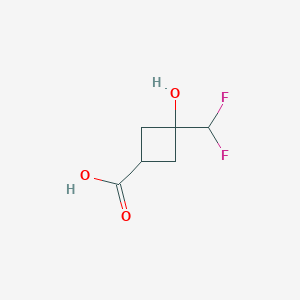

3-(二氟甲基)-3-羟基环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It’s a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . A preparation method of this compound involves the reaction of difluoroacetic acid, which is relatively low in price and small in molar mass .Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.12 .科学研究应用

Fungicidal Activity

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid: (referred to as DFC) has been investigated for its fungicidal properties. Researchers have synthesized novel succinate dehydrogenase inhibitors (SDHIs) containing DFC moieties. These SDHIs exhibit potent activity against Ascomycete pathogens, including both seed- and soilborne diseases and foliar diseases . The introduction of the difluoromethyl group adjacent to the acid function has proven highly effective in enhancing fungicidal efficacy.

Antiviral Potential

While research on DFC’s antiviral properties is still emerging, there is interest in exploring its potential as an antiviral agent. For instance, facile synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has been demonstrated, which could lead to improved antiviral activity .

Broad-Spectrum Activity

Compounds derived from DFC, such as 3-(difluoromethyl-1-methyl-1H-pyrazole), exhibit broad-spectrum activities. These include antifungal effects against various pathogens. Notably, the presence of a difluoromethyl group next to the acid function enhances the compound’s efficacy .

Antibacterial Effects

In addition to antifungal properties, DFC derivatives have shown antibacterial effects. For instance, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate displayed superior antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to thiodiazole copper .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQUVQZVCNMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)F)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)